Cassiamin C
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
27567-11-9 |
|---|---|
Molecular Formula |
C30H18O8 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
2-(1,8-dihydroxy-3-methyl-9,10-dioxoanthracen-2-yl)-1,8-dihydroxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C30H18O8/c1-11-9-15-23(29(37)21-13(25(15)33)5-3-7-17(21)31)27(35)19(11)20-12(2)10-16-24(28(20)36)30(38)22-14(26(16)34)6-4-8-18(22)32/h3-10,31-32,35-36H,1-2H3 |
InChI Key |
VUPMYTWJSPRETC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)C(=O)C5=C(C4=O)C(=CC=C5)O)O)O)C(=O)C6=C(C2=O)C=CC=C6O |
Canonical SMILES |
CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)C(=O)C5=C(C4=O)C(=CC=C5)O)O)O)C(=O)C6=C(C2=O)C=CC=C6O |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
Cassiamin C is primarily recognized for its bioactive properties, which include:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. Its efficacy has been tested against bacteria and fungi, showcasing its potential as a natural antimicrobial agent .
- Anticancer Potential : Studies have demonstrated that this compound possesses cytotoxic properties, particularly against certain cancer cell lines. In vitro assays have shown that it can inhibit the proliferation of breast adenocarcinoma and small cell lung carcinoma cells .
- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory activities, which may contribute to its efficacy in treating conditions characterized by inflammation .
Therapeutic Applications
The therapeutic applications of this compound are broad and include:
- Cancer Treatment : Due to its cytotoxic effects on cancer cells, this compound is being explored as a potential treatment option in oncology. Its ability to induce apoptosis in cancer cells positions it as a candidate for further research in cancer therapies .
- Antimalarial Activity : Extracts containing this compound have shown promising results in antimalarial studies. The compound's effectiveness against malaria parasites has been validated through both in vitro and in vivo studies .
- Pain Management : The analgesic properties of this compound suggest its use in pain management therapies. Studies involving animal models have indicated that it can reduce pain responses significantly .
Antimicrobial Activity Study
A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative or therapeutic agent .
Anticancer Research
In a controlled laboratory setting, this compound was tested against MCF-7 breast cancer cells. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant cytotoxicity at higher concentrations .
Anti-inflammatory Effects
Research involving the administration of this compound to animal models with induced inflammation demonstrated a marked reduction in inflammatory markers. The study concluded that the compound could serve as an alternative to conventional anti-inflammatory drugs .
Data Summary Table
Preparation Methods
Sequential Solvent Extraction
The most common method involves sequential solvent extraction to remove interfering lipids and polar compounds:
-
Defatting : Raw plant material is first treated with non-polar solvents like n-hexane to remove lipids and chlorophyll.
-
Primary Extraction : Defatted material is subjected to ethyl acetate (EtOAc) or ethanol (EtOH) using Soxhlet extraction or maceration. Ethyl acetate is preferred for its ability to solubilize anthraquinones while minimizing co-extraction of polysaccharides.
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Fractionation : The crude extract is fractionated via vacuum liquid chromatography (VLC) on silica gel with gradients of dichloromethane (DCM) and acetone. this compound elutes in mid-polarity fractions, often alongside structurally similar anthraquinones like cassiamin A and emodin.
Table 1: Solvent Systems and Yields for this compound Extraction
| Plant Part | Solvent System | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Root Bark | EtOAc → DCM:Acetone (90:10) | 0.12 | 85 | |
| Stems | EtOH → Chloroform:MeOH (7:3) | 0.08 | 78 | |
| Leaves | n-Hexane → EtOAc | 0.05 | 70 |
Challenges include low yields (typically <0.2%) and co-elution of analogs like cassiamin B, necessitating further purification.
Synthetic Approaches to this compound
Total synthesis of this compound remains underexplored due to its dimeric anthraquinone structure. However, recent advances in organic synthesis offer promising routes.
Biomimetic Oxidative Dimerization
This method mimics natural biosynthetic pathways, where monomeric anthraquinones (e.g., emodin or chrysophanol) undergo oxidative coupling:
-
Monomer Preparation : Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is isolated from Cassia species or synthesized via Friedel-Crafts acylation.
-
Dimerization : Treatment with FeCl₃ or horseradish peroxidase induces C–C bonding between C-10 and C-10' positions, forming the bis-anthraquinone scaffold.
-
Post-Modification : Methylation and hydroxylation steps adjust substituents to match this compound’s structure.
Key Challenges:
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, improving efficiency:
-
Monomer Activation : Emodin derivatives are functionalized with protective groups (e.g., acetyl or benzyl).
-
Coupling : Microwave-assisted Suzuki-Miyaura cross-coupling links anthraquinone units using Pd catalysts.
-
Deprotection : Acidic or basic conditions remove protective groups to yield this compound.
Advantages:
-
Reduced Reaction Time : 2–4 hours vs. 24–48 hours in conventional methods.
-
Higher Purity : Reduced byproduct formation compared to oxidative dimerization.
Purification and Characterization
Chromatographic Techniques
-
Column Chromatography :
-
Thin-Layer Chromatography (TLC) :
Capillary Electrophoresis (CE)
Cyclodextrin-enhanced CE with borate-SDS buffers achieves baseline separation of this compound from cassiamin A and B. Migration times correlate with hydroxyl group positioning, enabling structural confirmation.
Analytical Validation
-
Spectroscopic Characterization :
-
Purity Assessment :
Q & A
Q. What experimental techniques are essential for structural characterization of Cassiamin C?
this compound (C₃₀H₃₀O₁₂) requires a combination of chromatographic and spectroscopic methods for structural elucidation. High-Performance Liquid Chromatography (HPLC) is used to isolate the compound, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and Mass Spectrometry (MS) confirm its molecular structure and functional groups . Purity validation via UV-Vis spectroscopy and thin-layer chromatography (TLC) is critical to avoid confounding results in downstream assays .
Q. What initial steps should researchers take to assess this compound’s bioactivity in diabetes-related studies?
Begin with in vitro enzyme inhibition assays targeting α-glucosidase and α-amylase, using acarbose as a positive control. Standardize experimental conditions (pH, temperature, substrate concentration) and measure IC₅₀ values. Dose-response curves and kinetic studies (e.g., Lineweaver-Burk plots) can clarify inhibition mechanisms . Parallel cytotoxicity assays on cell lines (e.g., HepG2) ensure bioactivity is not due to nonspecific toxicity .
Q. How can researchers validate the purity of synthesized or extracted this compound?
Use HPLC with a C18 column and a gradient elution system (e.g., water-acetonitrile) to assess purity. Compare retention times and spectral data (UV absorption) with reference standards. Quantify impurities via integration of chromatographic peaks, aiming for ≥95% purity. Confirm via melting point analysis and elemental composition verification (CHNS analysis) .
Advanced Research Questions
Q. How should researchers design molecular docking studies to evaluate this compound’s binding affinity for diabetes-related targets?
Select protein targets (e.g., PDB IDs 1HNY and 2ZE0 for α-glucosidase/α-amylase) and prepare structures using software like AutoDock Tools. Define the binding pocket with a 10–15 Å grid box. Run docking simulations (Lamarckian genetic algorithm) and validate results with re-docking of co-crystallized ligands. Compare binding energies (ΔG) of this compound with analogs (e.g., Cassiamin A: -60.18 kcal/mol for 1HNY; this compound: -53.74 kcal/mol) to identify structural determinants of activity .
Q. How can contradictory bioactivity data for this compound across studies be resolved?
Investigate methodological variability:
- Sample preparation : Differences in extraction solvents (e.g., ethanol vs. methanol) alter compound solubility and stability.
- Assay conditions : pH shifts or substrate concentrations may affect enzyme inhibition kinetics.
- Data normalization : Use internal controls (e.g., acarbose) to standardize results. Replicate experiments across independent labs and apply statistical tests (ANOVA with post-hoc Tukey) to identify outliers .
Q. What strategies optimize the synthesis of this compound to ensure reproducibility?
Document reaction parameters (temperature, solvent ratio, catalyst concentration) in detail. Use Design of Experiments (DoE) to identify critical factors. For plant-derived extraction, standardize plant material (age, geographic origin) and employ Soxhlet extraction with ethanol:water (70:30). Publish protocols in supplemental materials with raw spectral data to aid replication .
Q. How do structural differences between this compound and its analogs (e.g., Cassiamin A/B) influence bioactivity?
Perform comparative molecular dynamics simulations to analyze hydrogen bonding and hydrophobic interactions. This compound’s hydroxyl group at C-7 enhances binding to 1HNY’s active site compared to Cassiamin A’s methoxy substitution. Validate hypotheses via site-directed mutagenesis of target proteins .
Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?
Use nonlinear regression (log-dose vs. response) to calculate IC₅₀ values. Apply the Shapiro-Wilk test for normality and Levene’s test for homogeneity of variance. For multi-group comparisons, employ one-way ANOVA followed by Dunnett’s test (vs. control) or Tukey’s HSD (inter-group differences). Report 95% confidence intervals for critical parameters .
Q. How can researchers address low binding affinity of this compound in preliminary docking studies?
Modify functional groups (e.g., introduce sulfonyl or methyl groups) to enhance interactions with catalytic residues. Use free-energy perturbation (FEP) calculations to predict binding energy changes. Validate in silico predictions with in vitro mutagenesis or synthetic derivatives .
Q. What resources are critical for conducting a comprehensive literature review on this compound?
Prioritize PubMed, SciFinder-n, and Reaxys for peer-reviewed articles and patents. Search using CAS Registry Number (if available) and synonyms (e.g., “Cassia siamea compound C”). Filter results by study type (e.g., in vivo, clinical) and apply citation tracking to identify foundational papers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
